molecular formula C8H8Cl2N4 B023816 2,6-dichloro-9-isopropyl-9H-purine CAS No. 203436-45-7

2,6-dichloro-9-isopropyl-9H-purine

Número de catálogo B023816
Número CAS: 203436-45-7
Peso molecular: 231.08 g/mol
Clave InChI: GKEFDRUWUYSFGW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dichloro-9-isopropyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound. It has applications in various fields of chemistry and pharmaceuticals due to its distinct structural and chemical properties.

Synthesis Analysis

The synthesis of 2,6-dichloro-9-isopropyl-9H-purine and related compounds involves several steps. Key methods include Suzuki cross-coupling reactions, N-arylation, and direct C-H arylation reactions. For instance, Čerňa et al. (2008) developed a method for the synthesis of di-, tri-, and tetraarylpurine derivatives by combining regioselective Suzuki cross-coupling reactions and/or Cu-catalyzed N-arylation with direct C-H arylations (Čerňa et al., 2008).

Molecular Structure Analysis

The molecular structure of 2,6-dichloro-9-isopropyl-9H-purine is characterized by the presence of a purine ring with specific substituents. Studies like the one by A. Mishnev et al. (1979) have explored the structure of similar compounds using methods like X-ray diffraction and NMR spectroscopy (Mishnev et al., 1979).

Aplicaciones Científicas De Investigación

  • Antimycobacterial Activity : A related compound, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, has shown high antimycobacterial activity, low toxicity to mammals, and effectiveness inside macrophages. This makes it a potential candidate for antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

  • Inhibition of Phosphodiesterase Isozymes : 9-(2,6-Difluorobenzyl)-9H-purines bearing chlorine, another similar compound, shows inhibitory effects on phosphodiesterase isozymes, suggesting potential applications in drug discovery and pharmacological research (Kozai & Maruyama, 1999).

  • Labeling of Escherichia coli Ribosomes : 2,6-Diazido-9-(beta-D-ribofuranosyl)purine 3',5'-bisphosphate, another related compound, effectively labels Escherichia coli ribosomes, aiding the study of ribosome-protein interactions (Wower et al., 1994).

  • Corrosion Inhibition : Purines, including 2,6-dithiopurine, have been found effective in inhibiting mild steel corrosion in 1M HCl solution, with 2,6-dithiopurine showing the highest inhibition efficiency of 88.0% (Yan, Li, Cai, & Hou, 2008).

  • Regioselective Synthesis : Cross-coupling reactions of 2,6,8-trichloro-9-(tetrahydropyran-2-yl)purine with organometallic reagents have yielded 2,6,8-trisubstituted purine bases, enabling rapid identification of specific isomers, which is valuable in synthetic chemistry (Hocek & Pohl, 2004).

Propiedades

IUPAC Name

2,6-dichloro-9-propan-2-ylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEFDRUWUYSFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459110
Record name 2,6-dichloro-9-isopropyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-9-isopropyl-9H-purine

CAS RN

203436-45-7
Record name 2,6-dichloro-9-isopropyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add DEAD (4.7 g, 27.09 mmol) slowly to a solution of 2,6-dichloropurine (1, 5 g, 26.5 mmol), triphenylphosphine (1 1.75 g, 44.5 mmol) and isopropyl alcohol (2b, 10 ml) in THF (100 ml), and stir at room temperature for 24 hours. Concentrate the reaction mixture, dissolve the residue in DCM (20 ml) and filter to remove the unwanted solids. Load the filtrate onto a 90 gram silica gel column (Biotage), and elute with DCM/acetone (95:5). Concentrate the desired fractions to give 3.0 grams of 2,6-dichloro-9-isopropyl-9H-purine (3b). 1H-NMR (CDCl3): δ 8.2(s, 1H), 4.95 (pentet, 1H), 1.63 (d, 6H)
Name
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 0.67 g of 2,6-dichloropurine in 5 mL of dry DMF at room temperature was added 0.16 gms (1.1 eq.) of 50% sodium hydride/oil powder.Upon cessation of hydrogen evolution, a large excess (2 mL) of isopropyl iodide was added to the anionic solution. This reaction solution was stirred for three days at ambient temperature. The reaction was quenched with 30 mL of water and extracted with ethyl acetate (3×50 mL). The organic extracts were combined and back washed with 3×50 mL of waterfollowed by 20 mL of brine. The ethyl acetate solution was dried over anhydrous magnesium sulfate and evaporated. The compound was subjected to variable gradient flash chromatography on silica gel with hexane/ethyl acetate mixtures and yielded 0.37 gms of desired N-9 product (45%) and 0.08 gms of the N-7 isomer(10%).
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
45%

Synthesis routes and methods III

Procedure details

2,6-Dichloropurine (2 mmol), isopropanol (8 mmol) and triphenylphosphine (4 mmol) were taken up in 40 ml anhydrous tetrahydrofuran and diisoproplyazidodicarboxylate (4 mmol) was added drop wise at room temperature over a period of 30 min. The reaction mixture was then stirred at room temperature for a further 24 h. The reaction was periodically monitored by TLC or LC-MS. The reaction mixture was poured in to a beaker containing ice-cold water. Extraction of the aqueous layer, using 3×100 ml portions of ethyl acetate, afforded the crude product. This was purified by chromatography on a silica gel column (10-80% ethyl acetate in petroleum ether, gradient elution), to give 2,6-dichloro-9-isopropyl-9H-purine in a yield of 77%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
8 mmol
Type
reactant
Reaction Step Two
Quantity
4 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
diisoproplyazidodicarboxylate
Quantity
4 mmol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

2,6-Dichloro-9-(2-propyl)purine is prepared from 2,6-dichloropurine and isopropanol essentially as described in Example 1, Scheme A, step a, but substituting isopropanol for cyclopentanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A 500 mL round bottom flask was charged with 2,6-dichloro-9H-purine (1.89 g, 10 mmol), isopropanol (3.1 mL, 40 mmol, 4 mol eq), THF (150 mL), and triphenylphosphine (polystyrene-bound, ˜3 mmol/g, 6.7 g, or about 20 mmol load) and the resulting mixture was stirred and cooled in a water bath under nitrogen. A solution of DBAD (4.85 g, 20 mmol) in THF (50 mL) was added dropwise via an addition funnel over 30 min and the resulting reaction mixture stirred at ambient temperature for 20 hr. The resin was removed by filtration and washed well with ethyl acetate. The combined filtrates were evaporated to give a light yellow solid that was purified via flash column chromatography (dry loaded using silica/DCM) with a gradient of 0-50% ethyl acetate in heptanes to give:
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4.85 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-9-isopropyl-9H-purine
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-9-isopropyl-9H-purine
Reactant of Route 3
Reactant of Route 3
2,6-dichloro-9-isopropyl-9H-purine
Reactant of Route 4
Reactant of Route 4
2,6-dichloro-9-isopropyl-9H-purine
Reactant of Route 5
Reactant of Route 5
2,6-dichloro-9-isopropyl-9H-purine
Reactant of Route 6
Reactant of Route 6
2,6-dichloro-9-isopropyl-9H-purine

Citations

For This Compound
11
Citations
I Cerna, R Pohl, B Klepetarova… - The Journal of organic …, 2008 - ACS Publications
Novel practical methodology of synthesis of a several types of di-, tri-, and tetraarylpurine derivatives by a combination of regioselective Suzuki cross-coupling reactions and/or Cu-…
Number of citations: 85 pubs.acs.org
FA Giovagnoli, M Rouchal, P Bartoš… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C10H14ClN5, the purine ring system is essentially planar, with an rms deviation from the least-squares plane defined by the nine constituent atoms of 0.0063 (11) …
Number of citations: 1 scripts.iucr.org
J Calderón-Arancibia, C Espinosa-Bustos… - Molecules, 2015 - mdpi.com
A series of 2,6,9-trisubstituted purine derivatives have been synthesized and investigated for their potential role as antitumor agents. Twelve compounds were obtained by a three step …
Number of citations: 43 www.mdpi.com
X Hu, L Li, Q Zhang, Q Wang, Z Feng, Y Xu, Y **a… - Bioorganic …, 2020 - Elsevier
A series of 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivatives were designed, synthesized and confirmed as tubulin polymerization inhibitors. All compounds were …
Number of citations: 11 www.sciencedirect.com
Q Zhang, X Hu, G Wan, J Wang, L Li, X Wu… - European Journal of …, 2019 - Elsevier
A new series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives were designed, synthesized and demonstrated to act as tubulin polymerization inhibitors. …
Number of citations: 9 www.sciencedirect.com
J Stondus, R Kant - … Laboratory, Department of Physics, University of … - scivisionpub.com
A comparative crystallographic and detailed computational analysis of four known 6-chloropurine X-ray structures, accessed from the CSD repository, has been reported in this paper. …
Number of citations: 2 www.scivisionpub.com
I Dolečková, M Česnek, M Dračinský, J Brynda… - European Journal of …, 2013 - Elsevier
A series of 2,9-substituted 6-guanidinopurines, structurally related to the cyclin-dependent kinase (CDK) inhibitors olomoucine and roscovitine, has been synthesized and characterized. …
Number of citations: 15 www.sciencedirect.com
D Chen, CK Soh, WH Goh, Z Wang, H Wang - Bioorganic Chemistry, 2020 - Elsevier
A series of 6-phenylpurine based hydroxamates have been designed, synthesized and evaluated. Compound 3b and its analogs are potent histone deacetylase (HDAC) but weak PI3K/…
Number of citations: 11 www.sciencedirect.com
L Tang, MH Li, P Cao, F Wang, WR Chang… - Journal of Biological …, 2005 - ASBMB
Pyridoxal kinase (PDXK) catalyzes the phosphorylation of pyridoxal, pyridoxamine, and pyridoxine in the presence of ATP and Zn 2+ . This constitutes an essential step in the synthesis …
Number of citations: 91 www.jbc.org
S Krajčovičová, T Gucky… - The Journal of …, 2017 - ACS Publications
Herein, we report an alternative synthetic approach for selected 2,6,9-trisubstituted purine CDK inhibitor conjugates with folic acid as a drug-delivery system targeting folate receptors. In …
Number of citations: 9 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.